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Compound of Interest

6-(4-Chlorophenoxy)quinolin-5-
Compound Name:

amine
CAS No.: 1157636-06-0
Cat. No.: B2991889

Get Quote

Executive Summary & Compound Analysis

6-(4-Chlorophenoxy)quinolin-5-amine (CAS: 1157636-06-0) represents a distinct subclass of
the aminoquinoline family. Unlike the well-characterized 4-aminoquinolines (Chloroquine) or 8-
aminoquinolines (Tafenoquine), this 5-aminoquinoline scaffold presents unique metabolic and
toxicological challenges.

While often explored as a building block for kinase inhibitors (similar to the phenoxyquinoline
core of Lenvatinib) or as a novel antiparasitic lead, its ADME profile is dominated by the
reactivity of the 5-amino position and the lipophilicity of the chlorophenoxy tail.

Structural Alerts & Physiochemical Context
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Value (Predicted/Class-

Property ADME Implication
Based)
) High permeability potential
Molecular Weight ~270.71 Da o _
(Lipinski compliant).
High lipophilicity; likely Class I
cLogP 35-4.2 Jn ipop ) Y Y
(Low Sol/High Perm).
- o Weak base; less lysosomal
pKa (Base) ~4.2 (Aniline), ~5.4 (Quinoline) ] )
trapping than Chloroquine.
Primary Metabolic Handle:
Key Moiety 5-Amino Group Susceptible to N-acetylation
and N-oxidation.
Metabolic Blocker: Blocks C6
Key Moiety 6-Phenoxy Group oxidation; directs metabolism

to C2 or C8.

Comparative Performance Matrix

This section contrasts the expected ADME behavior of the 5-amino lead against established

clinical standards.
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Feature

6-(4-
Chlorophenoxy)quin
olin-5-amine

Tafenoquine (8-
Amino)

Chloroquine (4-
Amino)

Primary Metabolism

Aldehyde Oxidase
(AO) & NAT

CYP450 (2D6) &

Glucuronidation

CYP450 (2C8, 3A4)

Metabolic Stability

Low to Moderate
(Rapid C2-oxidation)

Moderate (Long half-
life)

High (Long half-life)

Heme Binding

Negligible (Geometry

prevents

-stacking)

Low/Moderate

High (Primary MOA)

Genotoxicity Risk

High (Ames Positive

Class)

Low (Screened out)

Low

Hemolysis (G6PD)

Potential Risk (needs

assessment)

High Risk (Black Box
Warning)

Low Risk

Critical Insight: Unlike Chloroquine, 5-aminoquinolines generally do not bind free heme

effectively. Therefore, if this compound exhibits antimalarial activity, it likely operates via a

different mechanism (e.g., kinase inhibition or mitochondrial toxicity), necessitating a different

screening cascade.

Critical Metabolic Pathways (Mechanism of Action)

The 5-aminoquinoline core is a known substrate for cytosolic enzymes rather than just

microsomal CYPs. Standard S9 stability assays are insufficient; you must use systems

containing cytosolic cofactors.

Pathway Visualization
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The following diagram illustrates the divergent metabolic fate of the 5-amino scaffold compared
to the 8-amino standard.
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Caption: Metabolic divergence of 5-aminoquinolines showing dominance of Cytosolic Aldehyde
Oxidase (AO) and NAT over CYP450 pathways.

Experimental Protocols for Validation
Protocol A: Cytosolic vs. Microsomal Stability (The "AO
Check")

Objective: Determine if the compound is cleared by Aldehyde Oxidase (AO), which is absent in
standard dog/rat microsomes but present in human cytosol.

e Why: 5-aminoquinolines are classic AO substrates. Relying solely on microsomes will
underestimate human clearance.

Methodology:
e Systems:
o System A: Pooled Human Liver Microsomes (HLM) + NADPH.

o System B: Pooled Human Liver Cytosol (HLC) + No Cofactor (AO activity) vs. + Acetyl-
CoA (NAT activity).
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e Incubation:
o Substrate concentration: 1 pM (to avoid enzyme saturation).
o Timepoints: 0, 15, 30, 60 min at 37°C.

e Analysis: LC-MS/MS monitoring for parent depletion and formation of +16 Da (Hydroxy) and
+42 Da (Acetyl) metabolites.

o Acceptance Criteria:
o If

, the compound is an AO substrate.

o Note: AO substrates often show poor correlation between animal models (Rat AO is
active, Dog AO is often inactive) and humans.

Protocol B: Reactive Metabolite Trapping (Glutathione)

Objective: Assess the risk of bioactivation of the 5-aminoaniline moiety to reactive quinone-
imines.

o Why: Aniline derivatives are structural alerts for idiosyncratic toxicity.

Methodology:

Incubation: HLM (1 mg/mL) + NADPH + Test Compound (10 pM).

Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH
adducts (+307 Da).

Interpretation: Presence of GSH adducts indicates formation of reactive electrophiles,
flagging the compound for potential hepatotoxicity.
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Protocol C: Hemolysis Assessment (G6PD Deficiency
Proxy)

Objective: Although less risky than 8-aminoquinolines, 5-amino analogs must be screened for
oxidative stress in RBCs.

Methodology:

Source: Glucose-6-Phosphate Dehydrogenase (G6PD) deficient human erythrocytes
(commercial sources available).

Assay:
o Incubate RBCs (2% hematocrit) with compound (0.1 — 100 uM) for 24h.
o Measure hemoglobin release (OD 540 nm) in supernatant.

Controls:

o Positive: Primaquine (10 uM).

o Negative: Chloroquine (10 uM).

Threshold: >5% hemolysis at therapeutic

indicates safety risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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